3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with carboxylic acid groups and additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: Starting with a precursor such as 2,6-dimethylpyridine, the pyridine ring is functionalized with carboxylic acid groups through a series of reactions including nitration, reduction, and esterification.
Substitution Reactions: The ethoxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
In medicine, the compound or its derivatives could be investigated for pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid: Lacks the additional functional groups, making it less versatile.
1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine: Similar structure but without the ethoxyphenyl group.
Diethyl 3,5-pyridinedicarboxylate: Similar ester functionality but lacks the additional aromatic substitutions.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for fine-tuning of its chemical properties.
This detailed overview highlights the complexity and versatility of this compound, making it a valuable compound in various scientific and industrial fields
Properties
CAS No. |
89467-86-7 |
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Molecular Formula |
C27H30N2O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O7/c1-6-34-22-16-12-11-15-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-13-9-10-14-20(19)29(32)33/h9-16,25H,6-8H2,1-5H3 |
InChI Key |
BAHHNVTVGWKQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
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